molecular formula C14H17NOS B8507373 2-(4-Methoxycyclohexyl)benzo[d]thiazole

2-(4-Methoxycyclohexyl)benzo[d]thiazole

Cat. No.: B8507373
M. Wt: 247.36 g/mol
InChI Key: FZRQAEBCBGKVSW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzo[d]thiazole is a benzothiazole derivative characterized by a methoxy-substituted phenyl ring at the 2-position of the benzothiazole scaffold. It is synthesized via a solvent-free microwave-assisted reaction between 4-methoxybenzaldehyde and o-aminothiophenol in the presence of silica gel, achieving a high yield of 94% . The compound exhibits a melting point of 393 K (392–394 K) and has been characterized using $ ^1H $-NMR, mass spectrometry, and elemental analysis . Its molecular structure (C${14}$H${11}$NOS) features a planar benzothiazole core and a methoxyphenyl ring, with a dihedral angle of approximately 8.76° between the two aromatic systems in related analogs . This compound serves as a precursor for further functionalization in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

2-(4-methoxycyclohexyl)-1,3-benzothiazole

InChI

InChI=1S/C14H17NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3

InChI Key

FZRQAEBCBGKVSW-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexyl)benzo[d]thiazole typically involves the reaction of 4-methoxy-cyclohexylamine with 2-chlorobenzothiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycyclohexyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

2-(4-Methoxycyclohexyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycyclohexyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The microwave-assisted method for the target compound (94% yield) outperforms traditional reflux or acid-catalyzed methods (e.g., 85% for 3a) .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and stability, whereas electron-withdrawing groups (e.g., chlorine in 5-chloro analogs) may alter electronic properties for biological activity .

Enzyme Induction Activity

Evidence from 2-phenylbenzothiazole derivatives (e.g., 2-(4'-cyanophenyl)-benzothiazole) demonstrates that substituents at the 4'-position significantly influence benzpyrene hydroxylase induction. For example:

  • Halogen Substitution : 4'-Chloro or bromo groups double induction activity compared to unsubstituted analogs .
  • Methoxy vs. Cyano: 2-(4-Methoxyphenyl)benzo[d]thiazole shows moderate induction, while 2-(4'-cyanophenyl)-benzothiazole exhibits lung-selective induction .

Monoamine Oxidase (MAO) Inhibition

Physicochemical Properties

Property 2-(4-Methoxyphenyl)benzo[d]thiazole 2-Phenylbenzo[d]thiazole 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
Molecular Weight (g/mol) 241.31 213.28 314.36
LogP (Predicted) 3.8 3.5 4.2
Aqueous Solubility Low Low Very low

Notes:

  • The chloro-substituted derivative (314.36 g/mol) has reduced solubility due to increased hydrophobicity .
  • Methoxy groups marginally improve solubility compared to phenyl or chloro analogs .

Conflicts in Data :

  • While emphasizes substituent-driven bioactivity, and focus on synthetic accessibility without biological data, underscoring the need for integrated studies.

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